![molecular formula C13H15NO2 B154284 spiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 136081-84-0](/img/structure/B154284.png)

spiro[chromene-2,4'-piperidin]-4(3H)-one

Übersicht

Beschreibung

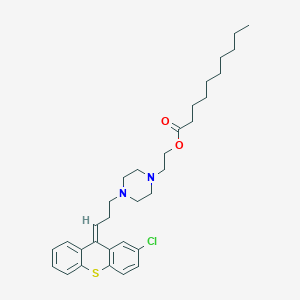

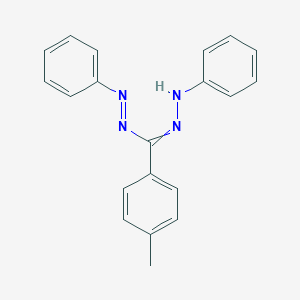

Spiro[chromene-2,4'-piperidin]-4(3H)-one is a pharmacophore that has been identified as a structural component in a variety of drugs, drug candidates, and biochemical reagents. Its significance in medicinal chemistry is highlighted by its presence in compounds with diverse biological activities and its potential utility in the development of new biologically active substances .

Synthesis Analysis

The synthesis of spiro compounds related to spiro[chromene-2,4'-piperidin]-4(3H)-one involves various strategies. For instance, spiro[indoline-3,4'-pyridin]-2-yl)carbamates were synthesized via AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides, demonstrating the efficiency of intermolecular capturing of spiroindoleninium intermediates . A robust, high-yielding process for synthesizing spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one, a key building block in many biologically active compounds, was developed and successfully scaled up to kilogram levels . Additionally, spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives were synthesized using an ultrasound-assisted method, following the group-assistant-purification chemistry process .

Molecular Structure Analysis

The molecular structure of spiro compounds is crucial for their biological activity. For example, the introduction of substituents in the benzene ring of spiro[isobenzofuran-1(3H),4'-piperidine] affects affinity for sigma binding sites, with certain positions leading to high affinity and selectivity . The structure of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] scaffold was elucidated using NOESY NMR and X-ray diffraction, showing well-defined orientation of side chains .

Chemical Reactions Analysis

Spiro compounds undergo various chemical reactions that are essential for their synthesis and modification. The [4 + 2] cycloaddition reaction of donor–acceptor cyclobutanes with iminooxindoles catalyzed by Sc(OTf)3 is one such reaction, providing a new approach to synthesize spiro[piperidine-3,2'-oxindoles] with excellent stereoselectivity . The reaction of cyclic methyl acetals with trimethylsilyl cyanide yields nitriles, which are key intermediates for introducing carbon residues into the spirocycle .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their structural features. For instance, the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] is highly important for both affinity and selectivity towards sigma binding sites. Compounds with medium-sized substituents result in potent, but unselective compounds, while larger lipophilic substituents lead to high affinity and selectivity for sigma 2 binding sites . The spiro[chroman-2,4'-piperidin]-4-one derivatives have shown in vitro acetyl-CoA carboxylase inhibitory activity, with some compounds exhibiting activity in the low nanomolar range . The N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were identified as TRPM8 channel blockers, with the 4-hydroxy derivatives showing excellent potency and selectivity .

Wissenschaftliche Forschungsanwendungen

-

Organic Chemistry

- Application : The compound is used in the synthesis of spiro(indoline-2,3′-hydropyridazine) via an “on-water” [4 + 2] annulation reaction . This environmentally friendly strategy provides the first facile access to spiro(indoline-2,3′-hydropyridazine) scaffolds .

- Method : The method involves an on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone . Compared with the reaction in organic solvents, the use of water as the sole solvent remarkably improves the reaction efficiency as well as chemoselectivity .

- Results : This green protocol features high yield, broad substrate scope, and mild reaction conditions .

-

Drug Discovery

- Application : Spiro heterocycle frameworks, which include “spiro[chromene-2,4’-piperidin]-4(3H)-one”, are highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .

- Method : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures . The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .

- Results : This method has been used in the synthesis of novel spiro heterocyclic compounds .

-

Optoelectronic Applications

- Application : Molecules with spiro-linked π-conjugated structures, including “spiro[chromene-2,4’-piperidin]-4(3H)-one”, have attracted considerable attention in the realm of organic functional materials due to their advantageous structural features . They are used in the field of photovoltaics .

- Method : The synthetic methodologies utilized to create spiro molecules encompassing cyclopentane, cyclohexane, and cycloheptane frameworks are summarized . The synthesis of spiro molecules incorporating an embedded carbonyl group and their multifaceted applications across various domains are also elaborated .

- Results : The diverse applications of these spiro molecules in the field of photovoltaics are investigated .

-

Pharmacological Applications

- Application : Structure–activity relationship (SAR) studies of spiropiperidines uncovered spiro[chromene-2,4’-piperidine]s as a novel chemotype of 5-HT2CR selective agonists .

- Method : The method involves SAR studies of spiropiperidines .

- Results : The 7-chloro analogue 8 was identified as the most potent and selective .

-

Pharmacological Applications

- Application : Spiro[chromene-2,4’-piperidine]s have been identified as potent, selective, and Gq-biased 5-HT2C receptor partial agonists .

- Method : A series of spiropiperidines was designed and synthesized by structural modifications based on a previous lead compound and evaluated with cellular signaling assays .

- Results : Among this new series, the 7-chloro analogue was identified as the most potent and selective 5-HT2C receptor partial agonist (Emax = 71.09%) with an EC50 value of 121.5 nM .

-

Organic Synthesis

- Application : Spiro[chromene-2,4’-piperidin]-4(3H)-one is used in the synthesis of complex molecular architectures .

- Method : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures .

- Results : The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .

Safety And Hazards

Zukünftige Richtungen

Spiro[chromene-2,4’-piperidin]-4(3H)-one has been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules . Over the past few years, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .

Eigenschaften

IUPAC Name |

spiro[3H-chromene-2,4'-piperidine]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNDQKSXDVVXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365981 | |

| Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

spiro[chromene-2,4'-piperidin]-4(3H)-one | |

CAS RN |

136081-84-0 | |

| Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)